molecular formula C13H10Cl2O2 B8006922 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one CAS No. 5928-19-8

5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one

Cat. No.: B8006922
CAS No.: 5928-19-8
M. Wt: 269.12 g/mol
InChI Key: AKJBPBAHYCPAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one is an organic compound with the molecular formula C13H10Cl2O2 It is a derivative of xanthene, characterized by the presence of two chlorine atoms at the 5 and 7 positions and a ketone group at the 9 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired xanthene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-tetrahydro-9H-xanthen-9-one
  • 2,5-dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
  • 7-nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one

Uniqueness

5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other xanthene derivatives and potentially more useful in certain applications .

Properties

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJBPBAHYCPAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300219
Record name 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-19-8
Record name NSC135404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.